2-Fluoro-5-methylphenyl isocyanate

Catalog No.
S755278
CAS No.
190774-50-6
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylphenyl isocyanate

CAS Number

190774-50-6

Product Name

2-Fluoro-5-methylphenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanato-4-methylbenzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

GLSUJZPVKMKUPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)N=C=O

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=O

Synthesis of Polyurethanes:

-Fluoro-5-methylphenyl isocyanate (FMP-Isocyanate) finds application in the synthesis of polyurethanes, a versatile class of polymers with diverse applications in various industries. Its unique structure, containing both a fluorine atom and a methyl group, can influence the properties of the resulting polyurethane.

Studies have shown that FMP-Isocyanate can be used to prepare polyurethanes with improved thermal stability, chemical resistance, and flame retardancy compared to conventional polyurethanes. [, ] This is attributed to the electron-withdrawing effect of the fluorine atom and the steric hindrance introduced by the methyl group, which can enhance the rigidity and compactness of the polymer chains.

Preparation of Functionalized Materials:

FMP-Isocyanate can also be used as a building block for the preparation of functionalized materials with specific properties. The isocyanate group readily reacts with various functional groups, allowing the incorporation of desired functionalities into the final material.

For instance, research has explored the use of FMP-Isocyanate to create polyurethanes containing flame-retardant moieties, conductive components, or self-healing properties. [, ] These functionalized materials hold promise for applications in fire safety, electronics, and advanced materials.

2-Fluoro-5-methylphenyl isocyanate is an organic compound with the molecular formula C8H6FNOC_8H_6FNO and a molecular weight of approximately 151.14 g/mol. Its structure features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, along with an isocyanate functional group (-N=C=O). This compound is known for its reactivity due to the presence of the isocyanate group, which is a versatile building block in organic synthesis and materials science .

FMI is a hazardous compound due to the presence of the isocyanate group. Here are some safety concerns:

  • Toxicity: FMI can irritate the skin, eyes, and respiratory system upon exposure.
  • Flammability: While not readily flammable, FMI can decompose upon heating, releasing toxic fumes [].
  • Reactivity: FMI reacts exothermically with water and alcohols, releasing heat and potentially harmful products [].

  • Nucleophilic Addition: The isocyanate can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively.
  • Polymerization: It can be used in the production of polyurethanes through reaction with polyols.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, particularly with activated alkenes.

These reactions highlight its utility in synthesizing complex organic molecules and polymers .

While specific biological activity data for 2-fluoro-5-methylphenyl isocyanate may be limited, compounds containing isocyanate groups are often associated with biological reactivity. They can exhibit toxicity and allergenic properties, particularly through their ability to react with nucleophilic sites in proteins, leading to potential implications in immunological responses. Research on related isocyanates suggests that they may have effects on cellular functions and could be involved in the development of respiratory sensitization .

2-Fluoro-5-methylphenyl isocyanate can be synthesized through several methods:

  • From 2-Fluoro-5-methylphenylamine: Reacting 2-fluoro-5-methylphenylamine with phosgene or a suitable carbonyl diimidazole can yield the desired isocyanate.
  • Direct Fluorination: Starting from 5-methylphenyl isocyanate, fluorination using fluorinating agents can selectively introduce the fluorine atom at the 2-position.
  • Use of Isocyanate Precursors: The compound can also be synthesized by reacting appropriate aromatic compounds with isocyanate precursors under controlled conditions .

2-Fluoro-5-methylphenyl isocyanate serves various applications:

  • Building Block in Organic Synthesis: It acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Utilized in producing polymers, particularly polyurethanes, due to its reactivity with polyols.
  • Research: Employed in proteomics research as a biochemical reagent for labeling proteins .

Interaction studies involving 2-fluoro-5-methylphenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with amino acids suggests potential applications in drug design and development. Studies indicate that similar compounds may lead to varying degrees of protein modification, which could influence their biological function and stability .

Similar Compounds: Comparison

Several compounds share structural characteristics with 2-fluoro-5-methylphenyl isocyanate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methylphenyl isocyanateAromatic ring with a methyl groupMore stable due to lack of fluorine; less reactive.
2-Chloro-5-methylphenyl isocyanateChlorine substituent instead of fluorineDifferent reactivity profile; potential for different applications.
Phenyl isocyanateSimple phenyl ring without additional substituentsLess sterically hindered; broader applicability in reactions.

These comparisons illustrate how the presence of different substituents affects reactivity, stability, and application potential within similar chemical frameworks .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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